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Compound of Interest

Compound Name:
1,2,4,5-Tetrakis(4-

carboxyphenyl)benzene

Cat. No.: B2947062 Get Quote

Introduction: 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene, commonly referred to as H4TCPB,

is a tetratopic carboxylic acid linker that serves as a fundamental building block in the synthesis

of metal-organic frameworks (MOFs).[1] Its rigid, symmetric structure, featuring a central

benzene core functionalized with four carboxyphenyl groups, allows for the construction of

highly porous and robust crystalline materials with applications in gas storage, separation, and

catalysis.[1] An in-depth understanding of its spectroscopic properties is crucial for confirming

its chemical identity and purity prior to its use in materials synthesis. This technical guide

provides a summary of the key spectroscopic data for H4TCPB, including Nuclear Magnetic

Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry

(MS), along with detailed experimental protocols.

Spectroscopic Data
The following tables summarize the expected and experimentally observed spectroscopic data

for H4TCPB.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the low solubility of H4TCPB in common NMR solvents at room temperature, obtaining

high-resolution spectra can be challenging. The use of deuterated dimethyl sulfoxide (DMSO-

d₆) and elevated temperatures is often necessary. The data presented below is predicted

based on the chemical structure and typical chemical shifts for analogous compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b2947062?utm_src=pdf-interest
https://www.benchchem.com/product/b2947062?utm_src=pdf-body
https://www.sigmaaldrich.com/TW/zh/product/aldrich/715298
https://www.sigmaaldrich.com/TW/zh/product/aldrich/715298
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2947062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Predicted ¹H NMR Spectroscopic Data for H4TCPB in DMSO-d₆

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~13.0 Singlet (broad) 4H
Carboxylic acid

protons (-COOH)

~8.0 Doublet 8H

Aromatic protons

ortho to the carboxylic

acid group

~7.8 Doublet 8H

Aromatic protons

meta to the carboxylic

acid group

~7.5 Singlet 2H
Protons on the central

benzene ring

Table 2: Predicted ¹³C NMR Spectroscopic Data for H4TCPB in DMSO-d₆

Chemical Shift (δ, ppm) Assignment

~167 Carboxylic acid carbons (-COOH)

~145
Quaternary aromatic carbons attached to the

central ring

~140 Quaternary aromatic carbons of the central ring

~131
Quaternary aromatic carbons attached to the -

COOH group

~130
Aromatic carbons ortho to the carboxylic acid

group

~129
Aromatic carbons meta to the carboxylic acid

group

Fourier-Transform Infrared (FT-IR) Spectroscopy
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The FT-IR spectrum of H4TCPB is characterized by the vibrational modes of its carboxylic acid

and aromatic functional groups. The data presented is based on typical absorption ranges for

these moieties.

Table 3: FT-IR Spectroscopic Data for H4TCPB (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad
O-H stretch of the carboxylic

acid (hydrogen-bonded)

~3050 Medium Aromatic C-H stretch

~1700 Strong
C=O stretch of the carboxylic

acid

~1600, ~1500, ~1450 Medium-Strong
Aromatic C=C stretching

vibrations

~1300 Medium
C-O stretch and O-H bend of

the carboxylic acid

~920 Medium (broad)
Out-of-plane O-H bend of the

carboxylic acid dimer

~850 Strong
C-H out-of-plane bending

(para-substituted rings)

Mass Spectrometry (MS)
Electrospray ionization (ESI) is a suitable soft ionization technique for determining the

molecular weight of H4TCPB.

Table 4: Mass Spectrometry Data for H4TCPB

m/z Ion

558.13 [M-H]⁻ (Calculated: 558.13)

559.14 [M+H]⁺ (Calculated: 559.14)
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Experimental Protocols
Detailed methodologies for the spectroscopic characterization of H4TCPB are provided below.

NMR Spectroscopy
Sample Preparation:

Accurately weigh approximately 10-20 mg of H4TCPB into a clean, dry NMR tube.

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Cap the NMR tube and gently warm the sample in a heat gun or a warm water bath to aid

dissolution. Sonication can also be applied.

Ensure the solution is homogeneous before placing it in the NMR spectrometer.

Instrumentation and Parameters (¹H NMR):

Spectrometer: 400 MHz (or higher) NMR spectrometer.

Solvent: DMSO-d₆.

Temperature: 298 K (or higher for better solubility).

Number of Scans: 16-64 (depending on concentration).

Relaxation Delay: 1-2 seconds.

Pulse Angle: 90°.

Instrumentation and Parameters (¹³C NMR):

Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).

Solvent: DMSO-d₆.

Temperature: 298 K (or higher for better solubility).
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Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.

Pulse Program: Standard proton-decoupled ¹³C experiment.

FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation:

Thoroughly dry both the H4TCPB sample and spectroscopic grade potassium bromide

(KBr) powder in an oven at 110 °C for several hours to remove any adsorbed water.

In an agate mortar, grind approximately 1-2 mg of H4TCPB with about 100-200 mg of dry

KBr until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet-pressing die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Instrumentation and Parameters:

Spectrometer: FT-IR spectrometer.

Accessory: Transmission sample holder.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A spectrum of a pure KBr pellet should be collected as the background.

Mass Spectrometry (Electrospray Ionization)
Sample Preparation:
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Prepare a dilute solution of H4TCPB (approximately 0.1 mg/mL) in a suitable solvent such

as a mixture of methanol and a small amount of a weak base (e.g., ammonium hydroxide)

to facilitate deprotonation for negative ion mode, or a weak acid (e.g., formic acid) for

positive ion mode.

Ensure the sample is fully dissolved. Sonication may be used if necessary.

Instrumentation and Parameters:

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI)

source (e.g., a quadrupole or time-of-flight analyzer).

Ionization Mode: Negative or positive ion mode.

Capillary Voltage: 3-4 kV.

Nebulizing Gas (N₂): Flow rate and temperature should be optimized for the specific

instrument.

Mass Range: m/z 100-1000.

Workflow for Synthesis and Characterization of
H4TCPB-based MOFs
The following diagram illustrates the general workflow from the H4TCPB linker to the

characterization of the final MOF material.
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Caption: Workflow for the synthesis and characterization of H4TCPB-based MOFs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 1,2,4,5-四(4-羧基苯基)苯 contains up to 6 wt. % water, ≥98% | Sigma-Aldrich
[sigmaaldrich.com]

To cite this document: BenchChem. [Spectroscopic and Structural Characterization of
H4TCPB: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2947062#spectroscopic-data-for-h4tcpb-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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